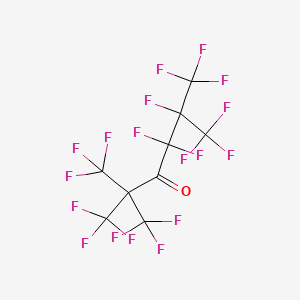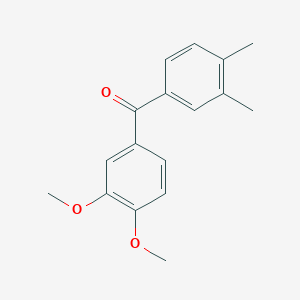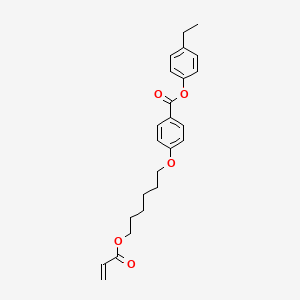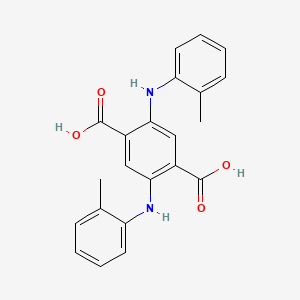
1,1,1,4,4,5,6,6,6-Nonafluoro-2,2,5-tris(trifluoromethyl)hexan-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1,1,4,4,5,6,6,6-Nonafluoro-2,2,5-tris(trifluoromethyl)hexan-3-one is a fluorinated organic compound with the molecular formula C₉F₁₈O. It is known for its high degree of fluorination, which imparts unique chemical and physical properties. This compound is often used in various scientific and industrial applications due to its stability and reactivity.
Preparation Methods
The synthesis of 1,1,1,4,4,5,6,6,6-Nonafluoro-2,2,5-tris(trifluoromethyl)hexan-3-one typically involves the fluorination of precursor compounds. One common method is the reaction of hexafluoropropene with trifluoromethyl ketone under controlled conditions. Industrial production methods may involve the use of specialized fluorinating agents and catalysts to achieve high yields and purity.
Chemical Reactions Analysis
1,1,1,4,4,5,6,6,6-Nonafluoro-2,2,5-tris(trifluoromethyl)hexan-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of perfluorinated carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of partially fluorinated alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where fluorine atoms are replaced by other nucleophiles such as amines or thiols.
Scientific Research Applications
1,1,1,4,4,5,6,6,6-Nonafluoro-2,2,5-tris(trifluoromethyl)hexan-3-one is used in various scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a solvent for fluorinated compounds.
Biology: The compound is studied for its potential use in biological imaging and as a probe for studying fluorinated biomolecules.
Medicine: Research is ongoing to explore its use in drug delivery systems and as a contrast agent in medical imaging.
Industry: The compound is used in the production of fluorinated polymers and as a specialty solvent in various industrial processes.
Mechanism of Action
The mechanism of action of 1,1,1,4,4,5,6,6,6-Nonafluoro-2,2,5-tris(trifluoromethyl)hexan-3-one involves its interaction with molecular targets through its highly electronegative fluorine atoms. These interactions can lead to changes in the electronic properties of the target molecules, affecting their reactivity and stability. The compound’s unique structure allows it to participate in various chemical pathways, making it a versatile tool in scientific research.
Comparison with Similar Compounds
1,1,1,4,4,5,6,6,6-Nonafluoro-2,2,5-tris(trifluoromethyl)hexan-3-one can be compared with other fluorinated compounds such as:
Hexafluoropropene: A simpler fluorinated compound used in similar applications but with different reactivity.
Perfluorooctanoic acid: Known for its use in industrial applications, but with different environmental and health impacts.
Trifluoromethyl ketone: A precursor in the synthesis of the compound, with distinct chemical properties.
The uniqueness of this compound lies in its high degree of fluorination and the resulting chemical stability and reactivity, making it a valuable compound in various fields of research and industry.
Properties
CAS No. |
88995-86-2 |
|---|---|
Molecular Formula |
C9F18O |
Molecular Weight |
466.07 g/mol |
IUPAC Name |
1,1,1,4,4,5,6,6,6-nonafluoro-2,2,5-tris(trifluoromethyl)hexan-3-one |
InChI |
InChI=1S/C9F18O/c10-3(11,4(12,8(22,23)24)9(25,26)27)1(28)2(5(13,14)15,6(16,17)18)7(19,20)21 |
InChI Key |
ILNVLVVNPNPIJE-UHFFFAOYSA-N |
Canonical SMILES |
C(=O)(C(C(F)(F)F)(C(F)(F)F)C(F)(F)F)C(C(C(F)(F)F)(C(F)(F)F)F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[trans-4-[(1E)-2-(trans-4-Ethenylcyclohexyl)ethenyl]cyclohexyl]-4-methylbenzene](/img/structure/B14148056.png)



![(2E)-N-(2-{(2Z)-2-[1-(furan-2-yl)ethylidene]hydrazinyl}-2-oxoethyl)-3-(2-methoxyphenyl)prop-2-enamide (non-preferred name)](/img/structure/B14148077.png)


![3,4-dihydro-2H-pyrano[2,3-c]pyridine](/img/structure/B14148102.png)
![5-(2-methoxyphenyl)-8,8-dimethyl-2-thioxo-2,3,5,8,9,10-hexahydropyrimido[4,5-b]quinoline-4,6(1H,7H)-dione](/img/structure/B14148108.png)

![3-hydroxy-5-{4-[2-(2-methylphenoxy)ethoxy]phenyl}-1-[3-(morpholin-4-yl)propyl]-4-(phenylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B14148118.png)
![1-[4-[(4-Bromophenyl)methoxy]-3-methoxyphenyl]ethanone](/img/structure/B14148121.png)

![{4-[2-(4-Methylphenyl)ethyl]phenyl}methanol](/img/structure/B14148132.png)
